molecular formula C17H15N3O B12045988 (5-Amino-1-phenyl-1H-pyrazol-4-YL)(M-tolyl)methanone CAS No. 618091-07-9

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(M-tolyl)methanone

Cat. No.: B12045988
CAS No.: 618091-07-9
M. Wt: 277.32 g/mol
InChI Key: PAYNTIBIKBNHHH-UHFFFAOYSA-N
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Description

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(M-tolyl)methanone: is a heterocyclic compound that belongs to the class of organic compounds known as benzoylpyrazoles. These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring. The compound has the molecular formula C17H15N3O and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(M-tolyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with M-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane or tetrahydrofuran at a temperature of 0°C under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and as a probe in biochemical assays. It has shown potential in the development of new drugs due to its ability to interact with specific biological targets .

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antimalarial agent. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(M-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (5-Amino-1-phenyl-1H-pyrazol-4-YL)(M-tolyl)methanone exhibits unique chemical properties due to the presence of the M-tolyl group. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other benzoylpyrazoles .

Properties

CAS No.

618091-07-9

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C17H15N3O/c1-12-6-5-7-13(10-12)16(21)15-11-19-20(17(15)18)14-8-3-2-4-9-14/h2-11H,18H2,1H3

InChI Key

PAYNTIBIKBNHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N

Origin of Product

United States

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